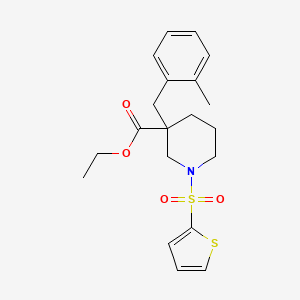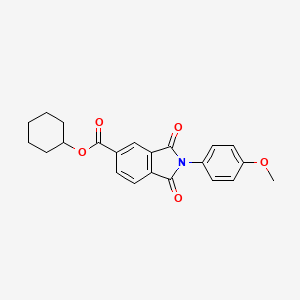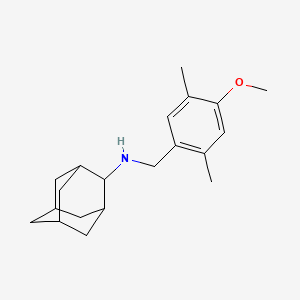![molecular formula C19H21F2N3O2 B6012139 [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B6012139.png)
[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a difluorophenyl group and a hydroxymethyl group, connected to a pyrazine ring via a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of the difluorophenyl and hydroxymethyl groups. The final step involves coupling the piperidine derivative with the pyrazine ring through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes stringent purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The methanone linkage can be reduced to a methylene group.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of methylene derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The difluorophenyl group enhances its binding affinity, while the hydroxymethyl group contributes to its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [3-[(2,4-Dichlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
- [3-[(2,4-Dimethylphenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Uniqueness
Compared to similar compounds, [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone exhibits unique properties due to the presence of the difluorophenyl group. This group enhances its chemical stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-[(2,4-difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2/c1-13-9-23-17(10-22-13)18(26)24-6-2-5-19(11-24,12-25)8-14-3-4-15(20)7-16(14)21/h3-4,7,9-10,25H,2,5-6,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBIKIWGIDQRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)(CC3=C(C=C(C=C3)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-ethoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)methanol](/img/structure/B6012088.png)
![N-(4-chloro-3-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6012091.png)
![4-{[3-(3-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-(2-fluorobenzyl)-1H-1,2,3-triazole](/img/structure/B6012095.png)
![N-benzyl-7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6012098.png)
![[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[2-(6-methylpyridin-2-yl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone](/img/structure/B6012102.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6012103.png)
![3-[4-(2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B6012111.png)
![methyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]alaninate](/img/structure/B6012116.png)
![1-[5-({[(1-isopropyl-4-piperidinyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6012123.png)
![1-cyclohexyl-2-(3-ethoxy-4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B6012127.png)

![(4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6012136.png)
